Boc-NH-PEG2-C2-NH2

Descripción

Propiedades

IUPAC Name |

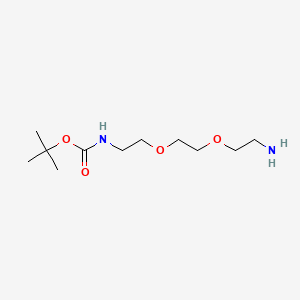

tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUICOFGFQENAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

198227-38-2 | |

| Record name | Polyethylene glycol 2-aminoethyl ether 2-boc-aminoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198227-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80432289 | |

| Record name | tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153086-78-3 | |

| Record name | tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Boc-NH-PEG2-C2-NH2: A Versatile Linker for Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-NH-PEG2-C2-NH2, a bifunctional polyethylene glycol (PEG) linker integral to the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document details the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in PROTAC development. Detailed experimental protocols for its use in bioconjugation and a summary of its key quantitative data are provided to support researchers in this field.

Introduction

This compound is a heterobifunctional linker molecule featuring a Boc-protected amine and a free primary amine, separated by a two-unit polyethylene glycol (PEG) chain and an ethylenediamine spacer. This structure imparts desirable characteristics for its application in medicinal chemistry, particularly in the construction of PROTACs. The PEG component enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The terminal primary amine allows for covalent attachment to a ligand for a protein of interest (POI), while the Boc-protected amine can be deprotected to reveal a reactive site for conjugation to an E3 ubiquitin ligase ligand. This sequential conjugation capability is crucial for the controlled and efficient synthesis of heterobifunctional PROTAC molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₂₄N₂O₄ | |

| Molecular Weight | 248.32 g/mol | |

| CAS Number | 153086-78-3 | |

| Appearance | Solid or oil | |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in aqueous media and organic solvents | [1] |

| Storage Conditions | Store at -20°C to 4°C, under nitrogen |

Role in PROTACs

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.

This compound serves as a versatile building block for constructing the linker component of PROTACs. Its bifunctional nature allows for the sequential and directional assembly of the PROTAC molecule. The workflow for PROTAC synthesis using this linker is depicted below.

Caption: PROTAC Synthesis Workflow using this compound.

The mechanism of action of the resulting PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of the target protein.

Caption: General Mechanism of PROTAC-mediated Protein Degradation.

Experimental Protocols

The following sections provide representative protocols for the key chemical transformations involving this compound in the synthesis of PROTACs. These protocols are based on standard procedures for similar molecules and may require optimization for specific substrates.

Amide Bond Formation with a Carboxylic Acid-Containing Ligand

This protocol describes the coupling of the free primary amine of this compound to a carboxylic acid group on a POI or E3 ligase ligand using carbodiimide chemistry.

Materials:

-

This compound

-

Carboxylic acid-containing ligand (e.g., POI-COOH)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

-

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

-

Reaction vessel

-

Stirring apparatus

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF or DCM.

-

Add NHS (1.2 eq) and EDC-HCl (1.2 eq) to the solution. If the ligand has an acidic salt form, DIPEA (2-3 eq) can be added to neutralize it.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.

-

In a separate vial, dissolve this compound (1.0-1.2 eq) in a minimal amount of anhydrous DMF or DCM.

-

Add the solution of this compound to the activated ligand solution.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Remove the solvent under reduced pressure.

-

Purify the resulting Boc-protected conjugate using an appropriate method, such as column chromatography or preparative HPLC.

Boc Deprotection

This protocol describes the removal of the Boc protecting group from the conjugated intermediate to expose the primary amine for the subsequent coupling reaction.

Materials:

-

Boc-protected conjugate from the previous step

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material.

-

Upon completion, remove the DCM and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA).

-

The resulting deprotected amine (as a TFA salt) can often be used directly in the next coupling step after thorough drying. Alternatively, it can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup, followed by extraction with an organic solvent.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonally protected amine functionalities, makes it an ideal linker for the synthesis of PROTACs. The experimental protocols and data presented in this guide are intended to facilitate its application in the development of novel protein degraders, ultimately contributing to the advancement of new therapeutic modalities.

References

An In-depth Technical Guide to Boc-NH-PEG2-C2-NH2: A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-NH-PEG2-C2-NH2, a bifunctional linker increasingly utilized in the fields of bioconjugation and advanced drug development. Its unique architecture, combining a Boc-protected amine, a flexible di-ethylene glycol (PEG2) spacer, and a terminal primary amine, offers significant advantages in the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound, systematically named tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional polyethylene glycol (PEG) linker. The structure features a tert-butyloxycarbonyl (Boc) protecting group on one terminus, which allows for selective deprotection and subsequent conjugation, and a reactive primary amine on the other. The central PEG2 linker enhances aqueous solubility and biocompatibility of the conjugates.[1][2]

Chemical Structure:

Synonyms: PROTAC Linker 13, tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C11H24N2O4 | [3] |

| Molecular Weight | 248.32 g/mol | [4] |

| CAS Number | 153086-78-3 | [3] |

| Appearance | Liquid | [4] |

| Density | 1.046 g/cm³ | [4] |

| Solubility | Soluble in DMSO (100 mg/mL) | [6] |

| Storage Conditions | 4°C, stored under nitrogen. In solvent: -80°C for 6 months, -20°C for 1 month. | [4][5] |

| Purity | Typically ≥95% | [3] |

Applications in Research and Drug Development

The primary application of this compound lies in its role as a flexible linker in the synthesis of PROTACs.[1][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The PEG linker in this compound provides the necessary spatial separation and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Beyond PROTACs, this linker is valuable in various bioconjugation applications, including:

-

Peptide Synthesis: As a building block to introduce a PEG spacer.

-

Antibody-Drug Conjugates (ADCs): To connect a cytotoxic payload to an antibody.

-

Surface Modification: To functionalize surfaces with amine-reactive groups.

Experimental Protocols

This section provides detailed methodologies for the synthesis, deprotection, and conjugation of this compound.

Synthesis of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

This protocol is adapted from the synthesis of similar mono-Boc protected diamines.[7]

Materials:

-

2,2'-(Ethylenedioxy)bis(ethylamine)

-

Di-tert-butyl dicarbonate (Boc2O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Ether

-

Dicalit (diatomaceous earth)

Procedure:

-

In a round-bottom flask, dissolve 2,2'-(ethylenedioxy)bis(ethylamine) (1 equivalent) in a mixture of dioxane and water.

-

Add magnesium oxide to the solution and stir vigorously at room temperature under an inert atmosphere (e.g., argon).

-

Slowly add a solution of di-tert-butyl dicarbonate (0.2 equivalents) in dioxane to the reaction mixture over 20 minutes.

-

Continue stirring at room temperature for 16 hours.

-

Filter the reaction mixture through Dicalit to remove solids.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ether multiple times by heating to reflux and decanting.

-

Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by high-vacuum distillation to yield tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate as a colorless oil.

Boc Deprotection

The Boc protecting group can be efficiently removed under acidic conditions to yield the free diamine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

Procedure:

-

Dissolve this compound in anhydrous DCM (0.1-0.2 M).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Remove the DCM and excess TFA under reduced pressure. The resulting product is the TFA salt of the deprotected amine.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Anhydrous 1,4-dioxane (optional)

Procedure:

-

Dissolve this compound in a minimal amount of a suitable solvent like dioxane.

-

Add the 4M HCl in 1,4-dioxane solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

Conjugation to a Carboxylic Acid

The terminal primary amine of this compound can be readily conjugated to a carboxylic acid-containing molecule using standard carbodiimide chemistry.[8]

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Anhydrous DMSO or DMF

Procedure:

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

-

In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS (1.5 molar equivalents) in Activation Buffer.

-

Add the EDC/NHS solution to the carboxylic acid solution and incubate for 15-30 minutes at room temperature to form the active NHS ester.

-

Dissolve this compound in a minimal amount of DMSO and then dilute with Conjugation Buffer.

-

Immediately add the activated carboxylic acid solution to the this compound solution.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC.

Visualizations

Logical Workflow for Synthesis and Deprotection

The following diagram illustrates the general workflow for the synthesis and subsequent deprotection of this compound.

Caption: Workflow for the synthesis and deprotection of this compound.

PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC utilizing a linker such as this compound to induce target protein degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines a typical experimental workflow for synthesizing a PROTAC using this compound.

Caption: A general experimental workflow for the synthesis of a PROTAC.

References

- 1. rsc.org [rsc.org]

- 2. This compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 3. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

Boc-NH-PEG2-C2-NH2 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Boc-NH-PEG2-C2-NH2, a bifunctional linker critical in the development of targeted therapeutics. Its application in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is also detailed, offering insights for researchers in drug discovery and bioconjugation.

Core Compound Specifications

The quantitative data for this compound is summarized in the table below, providing a clear reference for its key chemical and physical properties.

| Property | Value |

| Molecular Weight | 248.32 g/mol [1][2][3] |

| Molecular Formula | C₁₁H₂₄N₂O₄[2][3][4] |

| IUPAC Name | tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate[2] |

| CAS Number | 153086-78-3[3][4] |

| Appearance | Colorless to light yellow liquid[3] |

| Density | 1.046 g/cm³[3] |

| Purity | Typically ≥95% |

| Storage Conditions | Store at -20°C for long-term stability[1] |

Application in PROTAC Synthesis

This compound is a hydrophilic, polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs.[1][3][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The PEG spacer in this compound enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The linker possesses two key functional groups: a Boc-protected amine and a terminal primary amine. This differential protection allows for sequential conjugation of a ligand for the target protein and a ligand for the E3 ligase.

General Experimental Protocol for PROTAC Synthesis

The following is a generalized protocol for the synthesis of a PROTAC using this compound. The specific reaction conditions may vary depending on the nature of the ligands.

-

Ligand Conjugation to the Primary Amine: The terminal primary amine of this compound is reacted with an activated form of the first ligand (e.g., an NHS ester or a carboxylic acid activated with a coupling agent like HATU). This reaction is typically carried out in an anhydrous aprotic solvent such as DMF or DMSO in the presence of a non-nucleophilic base like DIEA.

-

Boc Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM). This deprotection step exposes the second primary amine.

-

Second Ligand Conjugation: The newly exposed amine is then reacted with the second activated ligand under similar coupling conditions as described in step 1.

-

Purification: The final PROTAC molecule is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.

-

Characterization: The structure and purity of the final product are confirmed by analytical methods such as LC-MS and NMR.

Visualizing Experimental and Logical Workflows

To further elucidate the role and application of this compound, the following diagrams, generated using the DOT language, illustrate the PROTAC synthesis workflow and the mechanism of action of the resulting PROTAC.

Caption: Workflow for the synthesis of a PROTAC molecule using this compound.

Caption: Mechanism of action for a PROTAC, illustrating target protein degradation.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide: Properties and Applications of N-Boc-2,2'-(ethylenedioxy)diethylamine (CAS 153086-78-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2,2'-(ethylenedioxy)diethylamine, with CAS number 153086-78-3, is a heterobifunctional linker molecule widely employed in the fields of chemical biology and drug discovery. Its structure, featuring a polyethylene glycol (PEG) spacer, a primary amine, and a Boc-protected amine, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its primary application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

N-Boc-2,2'-(ethylenedioxy)diethylamine is also known by several synonyms, including tert-Butyl [2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate, N-Boc-3,6-dioxa-1,8-octanediamine, and is sometimes referred to as Boc-NH-PEG2-NH2 in the context of PROTAC linkers.[1][2][3] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 153086-78-3 | [1][4] |

| Molecular Formula | C₁₁H₂₄N₂O₄ | [1][4] |

| Molecular Weight | 248.32 g/mol | [1][4] |

| Appearance | Light yellow oil or liquid | [5] |

| Density | 1.046 g/cm³ at 20 °C | [4][6] |

| Boiling Point | 365.2 °C | [4] |

| Flash Point | 174.6 °C | [4] |

| Purity | ≥95% | [1] |

| Storage Conditions | Store at -15°C to -5°C, keep in a dry place and avoid sunlight. | [2][4] |

Synthesis and Handling

General Synthesis Protocol

The synthesis of N-Boc-2,2'-(ethylenedioxy)diethylamine typically involves the mono-protection of 1,8-diamino-3,6-dioxaoctane with di-tert-butyl dicarbonate (Boc₂O). A general procedure is as follows:

-

Dissolve 1,8-diamino-3,6-dioxaoctane (1 equivalent) in dichloromethane (10 mL/mmol).

-

Cool the solution to 0 °C.

-

Add di-tert-butyl dicarbonate (0.15 equivalents) to the solution.

-

Maintain the reaction at 0 °C for 5 hours.

-

Allow the reaction to proceed at room temperature for an additional 18 hours.

-

Upon completion, wash the organic phase with water to remove any unreacted 1,8-diamino-3,6-dioxaoctane.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution under vacuum to yield the final product, tert-butyl 2-(2-(2-aminoethoxy)ethoxy)ethylcarbamate.[5]

Handling and Safety

This compound is irritating to the eyes, respiratory system, and skin.[7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed. It is intended for research use only and not for diagnostic or therapeutic purposes.[1][6]

Applications in Drug Discovery: PROTAC Synthesis

The primary application of N-Boc-2,2'-(ethylenedioxy)diethylamine is as a linker in the synthesis of PROTACs.[8][9] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[9] The linker's role is to connect the POI-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[9] The PEG spacer in this linker enhances the solubility of the resulting PROTAC molecule in aqueous media.[2]

Representative Experimental Protocol for PROTAC Synthesis

The following is a representative two-step protocol for the synthesis of a PROTAC using N-Boc-2,2'-(ethylenedioxy)diethylamine as the linker. This protocol describes the sequential amide coupling of the linker to a POI ligand and an E3 ligase ligand, both of which are assumed to have a carboxylic acid functional group for conjugation.

Step 1: First Amide Coupling

-

Activation of Ligand 1 (POI or E3 Ligase Ligand): In a dry, inert atmosphere, dissolve the ligand containing a carboxylic acid (1.0 equivalent) and a coupling agent such as HATU (1.1 equivalents) in anhydrous DMF. Add a non-nucleophilic base like DIPEA (2.0 equivalents) and stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated ligand solution, add a solution of N-Boc-2,2'-(ethylenedioxy)diethylamine (1.05 equivalents) in anhydrous DMF. Allow the reaction to proceed at room temperature for 4-12 hours.

-

Monitoring and Work-up: Monitor the reaction progress by LC-MS. Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Boc-protected ligand-linker conjugate.

Step 2: Boc Deprotection and Second Amide Coupling

-

Boc Deprotection: Dissolve the purified Boc-protected ligand-linker conjugate from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (typically 20-30% v/v in DCM) and stir at room temperature for 1-2 hours.

-

Removal of TFA: Monitor the deprotection by LC-MS. Upon completion, concentrate the solution under reduced pressure. Co-evaporate with DCM or methanol multiple times to ensure complete removal of residual TFA. The resulting amine-TFA salt is often used directly in the next step.

-

Activation of Ligand 2: In a separate flask under an inert atmosphere, activate the second ligand containing a carboxylic acid using the same procedure as in Step 1.1.

-

Second Coupling Reaction: Add the deprotected amine-TFA salt from Step 2.2 to the activated Ligand 2 solution. Additional DIPEA (to neutralize the TFA salt) may be required. Stir the reaction at room temperature for 4-12 hours.

-

Final Purification: Monitor the formation of the final PROTAC by LC-MS. Upon completion, perform an aqueous work-up as described in Step 1.3. Purify the final PROTAC molecule by preparative HPLC to achieve high purity (>95%).

Caption: Representative workflow for the synthesis of a PROTAC molecule.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The synthesized PROTAC molecule, containing the linker derived from CAS 153086-78-3, functions by inducing the degradation of a target protein. This process does not involve direct inhibition of the protein's activity but rather its removal from the cellular environment. The key steps are:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The E3 ligase, brought into proximity with the POI, facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

-

Recycling: The PROTAC molecule is released and can participate in further rounds of degradation, acting in a catalytic manner.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

- 1. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Boc- 2,2′-(ethylenedioxy)diethylamine - CD BioSciences [celluars.com]

The Boc Protecting Group in PEG Linkers: A Technical Guide to Controlled Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and advanced drug development, precision is paramount. The ability to selectively functionalize molecules is fundamental to creating sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated proteins.[1][2] Central to this control is the use of protecting groups, among which the tert-butyloxycarbonyl (Boc) group stands as a robust and versatile tool for the temporary masking of amine functionalities on polyethylene glycol (PEG) linkers.[3][4]

This technical guide provides an in-depth exploration of the function and application of the Boc protecting group in PEG linkers. It details the underlying chemical principles, presents quantitative data for reaction optimization, outlines comprehensive experimental protocols, and illustrates key workflows, offering researchers a practical resource for implementing this critical technology.

Core Principles of the Boc Protecting Group in PEG Linkers

The primary function of the Boc group is to act as a temporary "shield" for a primary or secondary amine on a PEG linker, rendering it unreactive during subsequent synthetic steps.[2][5] This strategy is essential for directing chemical reactions to other parts of a molecule.[3] The utility of the Boc group is defined by its unique chemical properties:

-

Stability: The Boc group is stable across a wide range of non-acidic conditions, including exposure to bases and nucleophiles.[4][6] This stability makes it compatible with many common coupling and modification reactions.

-

Acid Labile Cleavage: Its key feature is its facile and clean removal under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][7] This process, known as deprotection, regenerates the free amine, making it available for subsequent conjugation.[3]

-

Orthogonality: The differential stability of the Boc group (acid-labile) compared to other protecting groups like Fmoc (base-labile) is the foundation of orthogonal synthesis.[6][7] This allows for the selective removal of one protecting group in the presence of others, enabling the controlled, stepwise assembly of complex, multifunctional molecules.[8]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in modern bioconjugation.[1][5] This architecture permits a sequential conjugation strategy: the first molecule is attached via the active terminal group, followed by Boc deprotection and the attachment of a second molecule to the newly exposed amine.[9]

Quantitative Data for Synthesis and Deprotection

The efficiency of both the protection and deprotection steps is critical for maximizing the yield and purity of the final bioconjugate.[1] The following tables summarize key quantitative data for these processes.

Table 1: Representative Conditions for Boc Protection and Deprotection

| Parameter | Boc Protection of Amino-PEG | Boc Deprotection of PEG-Amine |

|---|---|---|

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) |

| Equivalents | 1.1 - 1.5 equivalents | 20-50% (v/v) in DCM |

| Base | DIPEA or TEA (2-3 equivalents) | N/A |

| Solvent | Dichloromethane (DCM), Anhydrous | Dichloromethane (DCM), Anhydrous |

| Temperature | Room Temperature | 0°C to Room Temperature |

| Reaction Time | 3 - 12 hours | 1 - 2 hours[3] |

| Typical Yield | >95% | >90%[10] |

| Notes | Reaction progress monitored by TLC or LC-MS.[3] | Scavengers (e.g., TIS) may be needed for sensitive substrates.[1] |

Table 2: Comparative Analysis of Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Advantages | Disadvantages & Mitigation |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 1-2 hours | Highly efficient, volatile (easy to remove).[11] | Strong acid can cleave other acid-labile groups. Risk of t-butylation of sensitive residues (e.g., Trp, Met).[6][12] Mitigation: Use of scavengers like triisopropylsilane (TIS).[11] |

| Hydrochloric Acid (HCl) | 4 M in 1,4-Dioxane, 1-4 hours | Milder than TFA, can offer better selectivity.[11] | Slower reaction times. The resulting hydrochloride salt may require neutralization.[13] |

| Oxalyl Chloride in Methanol | N/A | Very mild conditions, suitable for highly acid-sensitive substrates.[11] | May require specific solvent systems and optimization. |

Detailed Experimental Protocols

Reproducible results depend on well-defined and optimized experimental protocols. The following sections provide detailed methodologies for the protection and deprotection of amine-terminated PEG linkers.

This protocol describes a general procedure for the protection of a terminal amine on a PEG linker using di-tert-butyl dicarbonate.

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3]

-

Dichloromethane (DCM), anhydrous[3]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Magnetic stirrer, round-bottom flask, and nitrogen/argon supply (optional)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.[3]

-

Add DIPEA or TEA (2-3 equivalents relative to the amine).[1]

-

Slowly add (Boc)₂O (1.1-1.5 equivalents) to the solution.[1]

-

Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[1]

-

Characterize the final product by NMR and MS to confirm its identity and purity.

This protocol outlines the standard procedure for removing a Boc protecting group using trifluoroacetic acid to yield the free amine, typically as a TFA salt.

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)[1]

-

Dichloromethane (DCM), anhydrous[1]

-

Triisopropylsilane (TIS) (optional scavenger for sensitive substrates)[1]

-

Toluene (optional, for azeotropic removal of TFA)[10]

-

Magnetic stirrer, round-bottom flask, ice bath, and rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.[3]

-

Cool the solution to 0°C using an ice bath.[3]

-

Slowly add TFA to the desired final concentration (typically 20-50% v/v).[3] If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[3]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[3]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]

-

To remove residual TFA, co-evaporate the residue with toluene.[10]

-

The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next synthetic step after thorough drying.[1] Alternatively, to obtain the free amine, dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate to yield the free amine.[1]

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for Solid-Phase Peptide Synthesis (SPPS).[14]

Materials:

-

Boc-amino-PEG-resin (e.g., PAM resin)[1]

-

Boc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

Dichloromethane (DCM)[14]

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)[14]

-

Trifluoroacetic acid (TFA)[14]

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in the reaction vessel.[1]

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1][14]

-

Washing: Wash the resin thoroughly with DCM, then DMF to remove residual TFA and cleaved Boc byproducts.[3]

-

Neutralization: Neutralize the resin-bound amine TFA salt with a solution of 10% DIPEA in DMF or DCM.[1][14] Wash the resin again with DMF and DCM.

-

Amino Acid Coupling: Activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.[14]

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

Visualization of Key Processes and Workflows

The following diagrams, created using the DOT language, illustrate the fundamental mechanisms and workflows involving Boc-protected PEG linkers.

Conclusion

The Boc protecting group is a foundational tool in the synthesis of advanced PEGylated therapeutics.[2] Its robust stability under a wide range of conditions, combined with its clean and efficient removal with acid, provides the control necessary for complex, multi-step synthetic strategies.[4][5] This enables the precise construction of molecules such as ADCs and PROTACs, where specific connectivity is essential for therapeutic function. A thorough understanding of the reaction conditions, quantitative parameters, and experimental protocols associated with Boc-protected PEG linkers is crucial for researchers and scientists working to develop the next generation of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Role of the PEG2 Spacer in Bifunctional Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker

In the landscape of modern therapeutics, bifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represent a paradigm shift in precision medicine. These molecules are defined by their tripartite structure: a component that binds to a target protein, a second component that enacts a specific function (like recruiting an E3 ligase or delivering a cytotoxic payload), and a chemical linker that connects the two. Far from being a passive tether, the linker is a critical determinant of the molecule's overall efficacy, influencing its physicochemical properties, stability, cell permeability, and the spatial orientation of the two active ends.

Among the various linker strategies, the incorporation of short polyethylene glycol (PEG) units has become a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the role of the diethylene glycol (PEG2) spacer, a common building block in bifunctional linkers. We will examine its fundamental physicochemical properties and its impact on the performance of PROTACs and ADCs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Core Physicochemical Properties of the PEG2 Spacer

The PEG2 spacer, composed of two repeating ethylene glycol units, imparts a unique and advantageous set of properties to a bifunctional molecule. These characteristics are crucial for overcoming common challenges in drug development, such as poor solubility and high lipophilicity, which can hinder a drug candidate's progression.

Key Properties of Short PEG Linkers:

-

Hydrophilicity: The ether oxygen atoms in the PEG backbone are hydrogen bond acceptors, which significantly increases the water solubility of the molecule. This is particularly important for PROTACs and ADCs, which are often large and can contain hydrophobic ligands or payloads that are prone to aggregation.[1]

-

Flexibility: The C-O-C bonds within the PEG chain have a high degree of rotational freedom. This flexibility can be advantageous in allowing the two ends of the bifunctional molecule to adopt an optimal orientation for biological activity, such as the formation of a stable ternary complex in PROTACs.[1]

-

Biocompatibility: PEG is well-established as a non-toxic and non-immunogenic material, making it a safe choice for therapeutic applications.[1]

-

Tunable Length: PEG linkers can be synthesized with a precise number of repeating units, allowing for systematic optimization of the linker length to achieve the desired biological outcome. The addition of a single ethylene glycol unit contributes approximately 3.5 Å to the linker's length.[]

The table below summarizes the calculated physicochemical properties of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), comparing an alkyl linker with PEG2 and PEG4 linkers. As the number of PEG units increases, there is a corresponding decrease in the calculated lipophilicity (cLogP) and an increase in the topological polar surface area (TPSA), both of which are indicative of increased hydrophilicity.[1]

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

| Data compiled from publicly available research.[1] |

The Role of PEG2 Spacers in PROTACs

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker is paramount in this process, as its length and flexibility directly impact the stability and productivity of this ternary complex.[3]

An optimal linker length is essential; a linker that is too short can lead to steric hindrance, preventing the complex from forming, while a linker that is too long may result in a non-productive complex where ubiquitination cannot occur efficiently.[4] The inclusion of a PEG2 spacer is a common strategy to begin the optimization process for linker length.

Visualizing the PROTAC Mechanism

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the crucial role of the bifunctional linker in forming the ternary complex.

Quantitative Impact on PROTAC Performance

Systematic variation of PEG linker length is a key strategy for optimizing PROTAC potency. The following table presents data from a comparative study of PROTACs targeting BRD4, which consists of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths. This data illustrates a clear structure-activity relationship, with the PEG4 and PEG5 linkers demonstrating the best performance in this particular system. While this specific study did not include a PEG2 linker, other research has shown that for certain target-E3 ligase pairs, shorter linkers like PEG2 can be optimal.[5]

| PROTAC Compound | Linker Composition | DC₅₀ (nM)a | Dₘₐₓ (%)b | Cell Permeability (PAMPA, Pₑ x 10⁻⁶ cm/s)c |

| PROTAC-PEG3 | 3 PEG units | 45 | 85 | 3.5 |

| PROTAC-PEG4 | 4 PEG units | 15 | >95 | 4.2 |

| PROTAC-PEG5 | 5 PEG units | 30 | 90 | 3.8 |

| PROTAC-PEG6 | 6 PEG units | 75 | 80 | 3.1 |

| Data is representative of BRD4-targeting PROTACs evaluated in MV4-11 cells.[3] |

Data Footnotes: aDC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency. bDₘₐₓ: The maximum percentage of target protein degradation achieved. cPAMPA: Parallel Artificial Membrane Permeability Assay, an in vitro model for predicting passive intestinal absorption. Higher values indicate better permeability.

The following table provides a comparison of SMARCA2-targeting PROTACs with an alkyl versus a PEG2 linker, highlighting the influence of the linker on degradation efficiency and permeability.

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (PAMPA, 10⁻⁶ cm/s) |

| SMARCA2-targeting | Alkyl | - | - | 2.5 |

| SMARCA2-targeting | PEG2 | - | - | 1.8 |

| Data compiled from publicly available research.[1] |

The Role of PEG2 Spacers in ADCs

In Antibody-Drug Conjugates, the linker connects a monoclonal antibody to a potent cytotoxic payload. The properties of the linker are critical for the stability of the ADC in circulation and the efficient release of the payload at the tumor site. The inclusion of a PEG2 spacer can:

-

Increase Solubility: Cytotoxic payloads are often highly hydrophobic. The hydrophilic PEG2 spacer helps to prevent aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs).[6]

-

Improve Pharmacokinetics: The PEG spacer can create a protective hydration shell around the payload, which can shield it from premature metabolism and clearance, thereby extending the circulation half-life of the ADC.[7]

-

Provide a Steric Shield: The flexible PEG chain can provide steric hindrance that physically separates the hydrophobic payloads, further preventing aggregation.[7]

Experimental Protocols

Accurate and reproducible experimental data are the foundation of rational drug design. This section provides detailed methodologies for key experiments used to evaluate bifunctional molecules containing a PEG2 spacer.

Protocol 1: Synthesis of a Heterobifunctional PEG2 Linker (Azido-PEG2-NHS ester)

This protocol describes a general method for synthesizing a bifunctional PEG2 linker with an azide group for "click chemistry" and an NHS ester for reaction with primary amines.

Materials:

-

Di(ethylene glycol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium azide (NaN₃)

-

Succinic anhydride

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), Triethylamine (TEA), Dimethylformamide (DMF)

Methodology:

-

Monotosylation of Di(ethylene glycol):

-

Dissolve di(ethylene glycol) (1 eq.) in DCM and cool to 0°C.

-

Add TEA (1.1 eq.) followed by the dropwise addition of TsCl (1 eq.) dissolved in DCM.

-

Stir the reaction at 0°C for 1 hour, then at room temperature for 4 hours.

-

Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain TsO-PEG2-OH. Purify by silica gel chromatography.

-

-

Azidation:

-

Dissolve TsO-PEG2-OH (1 eq.) in DMF and add NaN₃ (3 eq.).

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N₃-PEG2-OH.

-

-

Introduction of Carboxylic Acid:

-

Dissolve N₃-PEG2-OH (1 eq.) in DCM with TEA (1.5 eq.) and a catalytic amount of DMAP.

-

Add succinic anhydride (1.2 eq.) and stir at room temperature for 12 hours.

-

Acidify the reaction mixture with dilute HCl and extract with DCM.

-

Dry the organic layer and concentrate to obtain N₃-PEG2-O₂C(CH₂)₂CO₂H.

-

-

NHS Ester Formation:

-

Dissolve the carboxylic acid intermediate (1 eq.) in DCM.

-

Add NHS (1.2 eq.) and DCC (1.2 eq.).

-

Stir the reaction at room temperature for 6 hours.

-

Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

-

Purify the crude product by silica gel chromatography to obtain the final Azido-PEG2-NHS ester.

-

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (against target protein and loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Methodology:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH, β-actin).

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC₅₀ and Dₘₐₓ values.[8]

-

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a novel PROTAC.

Conclusion

The PEG2 spacer is a small but powerful component in the design of bifunctional linkers for advanced therapeutics like PROTACs and ADCs. Its inherent hydrophilicity, flexibility, and biocompatibility provide a robust solution to common drug development challenges, including poor solubility and aggregation. While the optimal linker length must be empirically determined for each unique biological system, the PEG2 spacer serves as a fundamental building block in the systematic optimization of these complex molecules. By providing a balance of spacing and flexibility, the PEG2 linker is instrumental in facilitating the productive biological interactions that underpin the efficacy of targeted protein degraders and antibody-drug conjugates, ultimately paving the way for the development of more effective and safer medicines.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: Solubility of Boc-NH-PEG2-C2-NH2 in DMSO and DCM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of Boc-NH-PEG2-C2-NH2 (tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate), a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. An understanding of its solubility in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM) is paramount for its effective use in synthesis, purification, and formulation.

Core Compound Characteristics

This compound is characterized by a polyethylene glycol (PEG) spacer, a Boc-protected amine, and a terminal primary amine. The PEG linker enhances the hydrophilic character of the molecule, contributing to its solubility in polar solvents. The Boc protecting group, on the other hand, imparts a degree of lipophilicity. This amphiphilic nature dictates its solubility profile across a range of solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, data for structurally analogous compounds provide a strong indication of its solubility characteristics. The following table summarizes the available qualitative and quantitative data.

| Solvent | Chemical Name | CAS Number | Reported Solubility | Notes |

| DMSO | NH2-PEG2-C2-Boc | 756525-95-8 | ≥ 100 mg/mL | Structurally isomeric to the target compound.[1] |

| DMSO | Boc-NH-PEG2 | Not Specified | 100 mg/mL | Requires sonication to achieve dissolution.[2] |

| DCM | Boc-NH-PEG-NH2 | Not Specified | Soluble | Qualitative assessment.[3] |

It is important to note that factors such as the purity of the compound, the presence of moisture in the solvent, and the ambient temperature can influence solubility.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in DMSO and DCM, the following experimental protocol is recommended.

Objective: To quantitatively determine the solubility of this compound in DMSO and DCM at ambient temperature (20-25°C).

Materials:

-

This compound (high purity)

-

Anhydrous DMSO

-

Anhydrous DCM

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the respective solvent)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent (DMSO or DCM) in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining compound solubility.

Conclusion

Based on the available data for analogous compounds, this compound is expected to be highly soluble in DMSO and soluble in DCM. For applications requiring precise concentrations, the detailed experimental protocol provided in this guide should be followed to determine the exact solubility under the specific experimental conditions. This information is crucial for the successful design and execution of synthetic routes and for the formulation of this important bifunctional linker in drug discovery and development.

References

Technical Guide: Storage and Stability of Boc-NH-PEG2-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the recommended storage and stability conditions for Boc-NH-PEG2-C2-NH2, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Adherence to these guidelines is critical for ensuring the integrity and performance of the molecule in research and drug development applications.

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution.

| Form | Storage Temperature | Duration | Additional Recommendations |

| Solid (Powder) | -20°C | Up to 3 years[1] | Store in a dry environment, protected from light.[2] Consider storing under an inert atmosphere (e.g., nitrogen).[3] |

| 4°C | Short-term | Store under nitrogen.[3] | |

| In Solvent | -80°C | Up to 1 year[1] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[4] |

| -20°C | Up to 1 month[3][5] | Store under nitrogen.[3] |

Stability Profile

This compound is susceptible to degradation under certain conditions. Understanding its stability profile is crucial for handling the compound during experimental procedures and for developing stable formulations.

Chemical Stability and Incompatibilities

The primary points of instability in this compound are the Boc-protecting group and the polyethylene glycol (PEG) backbone.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is labile to acidic conditions.[6] Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will lead to its cleavage, exposing the primary amine. Care should be taken to avoid acidic contaminants in solvents and reagents.

-

PEG Backbone: The ether linkages in the PEG chain can be susceptible to oxidation. It is advisable to avoid strong oxidizing agents and to handle solutions of the compound under an inert atmosphere, especially if stored for extended periods or at elevated temperatures.

-

General Incompatibilities: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[]

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential chemical degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To assess the stability of this compound under specific experimental conditions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. The following protocols provide a general framework for conducting forced degradation studies and subsequent analysis.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing.[8] This helps to identify potential degradation products and establish the specificity of the analytical method.[8] A degradation of 5-20% is generally considered optimal for these studies.[9]

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of approximately 1 mg/mL.[9]

Stress Conditions:

| Stress Condition | Reagent/Condition | Time | Temperature |

| Acid Hydrolysis | 0.1 M HCl | 24 - 48 hours | Room Temperature or 60°C |

| Base Hydrolysis | 0.1 M NaOH | 24 - 48 hours | Room Temperature or 60°C |

| Oxidation | 3% H₂O₂ | 24 - 48 hours | Room Temperature |

| Thermal Degradation | Solid or Solution | 48 - 72 hours | 60 - 80°C |

| Photostability | Solid or Solution | Expose to ICH-compliant light source | N/A |

Procedure:

-

For each stress condition, mix equal volumes of the drug stock solution and the stress reagent.

-

For the thermal and photostability studies, expose the stock solution directly to the stress condition.

-

Include a control sample (drug stock solution with no stress reagent) stored at ambient temperature.

-

After the specified time, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

This method is designed to separate the intact this compound from its potential degradation products.

| HPLC Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)[4] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[4] or 0.1% Formic Acid in Water[10] |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[4] or 0.1% Formic Acid in Acetonitrile[10] |

| Gradient | A typical starting gradient would be 5-95% B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min[10] |

| Column Temperature | Ambient or 30-40°C |

| Detection Wavelength | 210 nm[10] |

| Injection Volume | 10 - 20 µL |

Analysis:

-

Inject the control and stressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

For structural elucidation of any significant degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

The following diagram illustrates the experimental workflow for stability assessment.

Caption: Workflow for conducting forced degradation studies and stability analysis.

Conclusion

The stability and integrity of this compound are paramount for its successful application in research and development. By adhering to the recommended storage conditions and understanding its chemical liabilities, researchers can ensure the quality and reliability of their results. The provided experimental protocols offer a robust framework for assessing the stability of this linker under various conditions, enabling the development of stable formulations and reliable analytical methods.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ymcamerica.com [ymcamerica.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Boc-NH-PEG2-C2-NH2: A Versatile Linker for Targeted Protein Degradation and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement, application, and experimental utilization of Boc-NH-PEG2-C2-NH2, a bifunctional linker increasingly employed in the development of novel therapeutics. This document details its role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), offering structured data on suppliers and pricing, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound

This compound, also known as PROTAC Linker 13, is a heterobifunctional molecule featuring a Boc-protected amine and a free primary amine, separated by a polyethylene glycol (PEG) and an ethylenediamine spacer. This architecture provides a versatile platform for covalently linking two different molecules. The PEG component enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate, while the terminal reactive groups allow for sequential conjugation strategies.

Its primary application lies in the synthesis of PROTACs, where it serves as the linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1][2] By bringing the POI and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

Supplier and Pricing Information

The availability and cost of this compound can vary between suppliers and are dependent on the quantity purchased. The following table summarizes pricing information from various vendors. Please note that prices are subject to change and should be confirmed on the respective supplier's website.

| Supplier | Product Name | Catalog Number | Quantity | Price (USD) |

| MedChemExpress | This compound | HY-W008474 | 100 mg | $70 |

| 250 mg | $140 | |||

| 500 mg | $210 | |||

| 1 g | $350 | |||

| Amsbio | This compound | AMS.T16659-100-MG | 100 mg | inquiry |

| AMS.T16659-250-MG | 250 mg | inquiry | ||

| AMS.T16659-500-MG | 500 mg | inquiry | ||

| AMS.T16659-1-G | 1 g | inquiry | ||

| BroadPharm | Boc-NH-PEG2-NH-Boc* | BP-22630 | 1 g | $230 |

*Note: BroadPharm lists a related compound, Boc-NH-PEG2-NH-Boc, with a slightly different structure. Researchers should verify the structure meets their specific needs.

Key Applications and Experimental Protocols

The primary utility of this compound is in the synthesis of PROTACs. The following protocols provide a general framework for its use in this application.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a two-step process:

-

Conjugation to the first ligand: The free primary amine of the linker is reacted with an activated functional group (e.g., a carboxylic acid, NHS ester) on the first ligand (either the POI ligand or the E3 ligase ligand).

-

Boc deprotection and conjugation to the second ligand: The Boc protecting group is removed from the other end of the linker, revealing a new primary amine. This amine is then conjugated to the second ligand.

Caption: General workflow for PROTAC synthesis using a bifunctional linker.

Detailed Experimental Protocol: PROTAC Synthesis

Materials:

-

This compound

-

POI ligand with a carboxylic acid or NHS ester functionality

-

E3 ligase ligand with a carboxylic acid or NHS ester functionality

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Trifluoroacetic acid (TFA) for Boc deprotection

-

Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

Step 1: Conjugation of the First Ligand

-

Dissolve the POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected intermediate by flash column chromatography.

Step 2: Boc Deprotection

-

Dissolve the purified Boc-protected intermediate in DCM.

-

Add TFA (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

-

Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often used directly in the next step.

Step 3: Conjugation of the Second Ligand

-

Dissolve the deprotected intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

-

Add the coupling reagent (1.2 equivalents) and base (3-4 equivalents, to neutralize the TFA salt and catalyze the reaction).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Work up the reaction as described in Step 1.

-

Purify the final PROTAC molecule by preparative HPLC to obtain the desired purity.

PROTAC-Mediated Protein Degradation Pathway

The synthesized PROTAC molecule hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade the target protein.

References

In-Depth Technical Guide: Safety, Handling, and Application of Boc-NH-PEG2-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for the heterobifunctional linker, Boc-NH-PEG2-C2-NH2 (CAS No: 153086-78-3). This molecule is a valuable tool in chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a polyethylene glycol (PEG)-based linker featuring a Boc-protected amine on one terminus and a free primary amine on the other, separated by a short diether PEG spacer. This structure provides a balance of hydrophilicity and chemical reactivity for various bioconjugation applications.

| Property | Value | Reference(s) |

| Chemical Name | tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate | |

| Synonyms | Boc-N-amido-PEG2-Amine, PROTAC Linker 13 | [1][2][3] |

| CAS Number | 153086-78-3 | [1][3] |

| Molecular Formula | C₁₁H₂₄N₂O₄ | [1][3] |

| Molecular Weight | 248.32 g/mol | [1][3] |

| Appearance | Liquid or low-melting solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | 4°C for short-term, -20°C for long-term (stored under nitrogen) | [3] |

| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents | [4] |

Hazard Identification and Safety Precautions

Potential Hazards:

-

May cause skin and eye irritation upon direct contact.

-

Inhalation of vapors or mists may cause respiratory tract irritation.

-

The free amine group is basic and can be corrosive.

-

The Boc protecting group can be cleaved under acidic conditions, releasing isobutylene and carbon dioxide.

Personal Protective Equipment (PPE): A thorough risk assessment should be conducted before handling. The following PPE is recommended to minimize exposure.

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield may be required for splash hazards. |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's guidelines for specific chemical resistance and breakthrough times. |

| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. Long pants and closed-toe shoes are mandatory. |

| Respiratory Protection | Air-purifying respirator | Use a respirator with an appropriate cartridge if working outside of a certified chemical fume hood or if vapors/aerosols are generated. |

Experimental Protocols

General Handling and Weighing Protocol

Given that this compound can be a liquid or low-melting solid, it is advisable to handle it in a chemical fume hood.

-